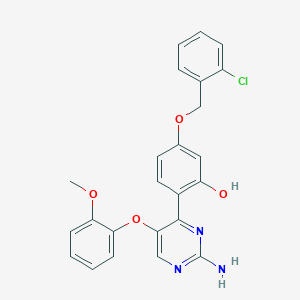![molecular formula C6H3ClN2S B2385102 5-Chloro-[1,3]thiazolo[4,5-b]pyridine CAS No. 1554348-39-8](/img/structure/B2385102.png)
5-Chloro-[1,3]thiazolo[4,5-b]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-Chloro-[1,3]thiazolo[4,5-b]pyridine is a chemical compound with the molecular weight of 184.65 . It is a powder with a melting point of 169-170°C . It is also known as 5-chloro-2-methyl-[1,3]thiazolo[4,5-b]pyridine .
Synthesis Analysis
The synthesis of thiazolo[4,5-b]pyridines involves modern synthetic techniques starting from thiazole or thiazolidine derivatives followed by pyridine annulation . This results in the target fused thiazolo[4,5-b]pyridines . These compounds were efficiently prepared in seven steps from commercially available substances in moderate to good yields .Molecular Structure Analysis
The molecular structure of 5-Chloro-[1,3]thiazolo[4,5-b]pyridine is characterized by nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) analysis . The structure−activity relationships (SAR) study showed that sulfonamide functionality was important for PI3Kα inhibitory activity .Chemical Reactions Analysis
The chemical reactions of 5-Chloro-[1,3]thiazolo[4,5-b]pyridine involve the formation of N-heterocyclic compounds that show potent PI3K inhibitory activity . The pyridyl attached to thiazolo[4,5-b]pyridine was another key structural unit for PI3Kα inhibitory potency .Physical And Chemical Properties Analysis
5-Chloro-[1,3]thiazolo[4,5-b]pyridine is a powder with a melting point of 169-170°C .Safety And Hazards
Future Directions
The future directions for 5-Chloro-[1,3]thiazolo[4,5-b]pyridine research involve the discovery of drug-like molecules . The fused systems with thiazole core occupy a prominent place in medicinal chemistry due to their broad spectrum of pharmacological activities . Some thiazolo[4,5-b]-pyridine derivatives were found to have high antioxidant, herbicidal, antimicrobial, anti-inflammatory, and antitumor activities .
properties
IUPAC Name |
5-chloro-[1,3]thiazolo[4,5-b]pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClN2S/c7-5-2-1-4-6(9-5)8-3-10-4/h1-3H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSJRMADNSHSKKX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C1SC=N2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClN2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.62 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-[1,3]thiazolo[4,5-b]pyridine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-(1-Piperidinyl)-3-pyridinyl]methanamine](/img/structure/B2385019.png)
![Allyl 2,9-diazaspiro[5.5]undecane-9-carboxylate hydrochloride](/img/structure/B2385020.png)
![2-(Benzo[d]isoxazol-3-yl)-1-(4-(quinoxalin-2-yloxy)piperidin-1-yl)ethanone](/img/structure/B2385023.png)
![tert-Butyl 3-oxo-7-azaspiro[4.5]dec-1-ene-7-carboxylate](/img/structure/B2385024.png)

![N-[3-[3-(furan-2-yl)-2-(thiophene-2-carbonyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B2385027.png)
![N-(6-(methylthio)benzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2385030.png)


![N-(4-methoxyphenethyl)-2-(6-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2385034.png)
![Methyl 5-[(E)-2-(dimethylamino)vinyl][1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2385036.png)

![Methyl 2-(3-(2,5-dioxopyrrolidin-1-yl)benzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2385039.png)
![1-[1-(3-Chlorobenzoyl)piperidin-4-yl]-3-cyclopropylimidazolidine-2,4-dione](/img/structure/B2385042.png)